8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid is a chemical compound with the molecular formula C9H6N2O5S and a molecular weight of 254.219 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid typically involves the nitrosation of 8-hydroxyquinoline followed by oxidation. One efficient method includes the following steps :
Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent, such as sodium nitrite, in an acidic medium to form 8-hydroxy-5-nitrosoquinoline.
Oxidation: The nitroso derivative is then oxidized using nitric acid to yield this compound.
Industrial production methods often involve optimizing reaction conditions such as the concentration of nitric acid, temperature, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters and salts.
Common reagents used in these reactions include nitric acid for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and quantification of metal ions due to its ability to form stable complexes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their inhibition or death. The compound’s molecular targets include various metal-dependent enzymes and pathways involved in microbial metabolism .
Comparison with Similar Compounds
8-Hydroxy-5-nitrosoquinoline-7-sulfonic acid can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its use in metal ion detection and as an antimicrobial agent.
8-Hydroxy-7-iodoquinoline-5-sulfonic acid: Used in similar applications but with different reactivity due to the presence of the iodine atom.
8-Hydroxy-5-nitroquinoline: Another derivative with notable antibacterial properties.
The uniqueness of this compound lies in its specific nitroso and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
63347-20-6 |
---|---|
Molecular Formula |
C9H6N2O5S |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
8-hydroxy-5-nitrosoquinoline-7-sulfonic acid |
InChI |
InChI=1S/C9H6N2O5S/c12-9-7(17(14,15)16)4-6(11-13)5-2-1-3-10-8(5)9/h1-4,12H,(H,14,15,16) |
InChI Key |
COAFXPNAANYECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=O)S(=O)(=O)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.